6-Nitro-1-benzofuran-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-1-benzofuran-5-carboxylic acid is a benzofuran derivative known for its diverse biological activities. . The presence of a nitro group and a carboxylic acid group in its structure makes this compound a compound of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-benzofuran-5-carboxylic acid typically involves the nitration of 1-benzofuran-5-carboxylic acid. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced at the 6-position of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Alcohols or amines in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) for esterification or amidation reactions.
Major Products Formed
Reduction: 6-Amino-1-benzofuran-5-carboxylic acid.
Substitution: Esters or amides of this compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The biological activity of 6-Nitro-1-benzofuran-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The carboxylic acid group can also form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitro-2-benzofuran-5-carboxylic acid: Similar structure but with the nitro group at the 2-position.
5-Nitro-1-benzofuran-6-carboxylic acid: Similar structure but with the nitro group at the 5-position and the carboxylic acid group at the 6-position.
Uniqueness
6-Nitro-1-benzofuran-5-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which can influence its reactivity and biological activity. The presence of both functional groups in specific positions allows for unique interactions with biological targets and distinct chemical reactivity compared to other benzofuran derivatives .
Eigenschaften
CAS-Nummer |
342425-80-3 |
---|---|
Molekularformel |
C9H5NO5 |
Molekulargewicht |
207.14 g/mol |
IUPAC-Name |
6-nitro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H5NO5/c11-9(12)6-3-5-1-2-15-8(5)4-7(6)10(13)14/h1-4H,(H,11,12) |
InChI-Schlüssel |
UZHBOKBUTPBKAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=CC(=C(C=C21)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.